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molecular formula C3H9ClN2O B167540 2-Methoxyacetimidamide hydrochloride CAS No. 1903-91-9

2-Methoxyacetimidamide hydrochloride

Cat. No. B167540
M. Wt: 124.57 g/mol
InChI Key: JIQYMVXNVNFXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741327B2

Procedure details

To a solution of 2-methoxy-acetamidine hydrochloride (4.66 g, 0.037 mol) in methanol (20 mL) at 0° C. under vigorous stirring was added dropwise bromine (1.90 mL, 0.037 mol) and a 5.4M sodium methylate solution in methanol (13.7 mL, 0.037 mol) simultaneously over 30 min maintaining a slight bromine excess by color. To the resulting nearly colorless suspension was added dropwise a solution of potassium thiocyanate (3.64 g, 0.037 mol) in methanol (20 mL) over 10 min at 0-10° C. The resulting mixture was stirred for 2 h at 0-10° C. and filtered. The isolated material was washed with methanol and dried which afforded a brown solid which was purified by flash chromatography (silica gel 60, 5% methanol/diethyl ether) and crystallized from diethyl ether/hexanes which afforded 3-methoxymethyl-[1,2,4]thiadiazol-5-ylamine (3.25 g, 60%) as a light yellow solid.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.7 mL
Type
solvent
Reaction Step Three
Name
potassium thiocyanate
Quantity
3.64 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][CH2:4][C:5]([NH2:7])=[NH:6].BrBr.C[O-].[Na+].[S-:13][C:14]#[N:15].[K+]>CO>[CH3:2][O:3][CH2:4][C:5]1[N:7]=[C:14]([NH2:15])[S:13][N:6]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
4.66 g
Type
reactant
Smiles
Cl.COCC(=N)N
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
BrBr
Step Three
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
13.7 mL
Type
solvent
Smiles
CO
Step Four
Name
potassium thiocyanate
Quantity
3.64 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 h at 0-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The isolated material was washed with methanol
CUSTOM
Type
CUSTOM
Details
dried which
CUSTOM
Type
CUSTOM
Details
afforded a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel 60, 5% methanol/diethyl ether)
CUSTOM
Type
CUSTOM
Details
crystallized from diethyl ether/hexanes which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC1=NSC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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